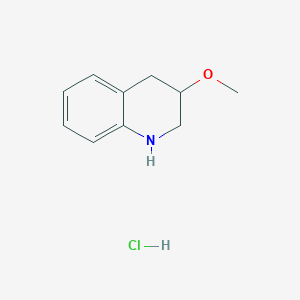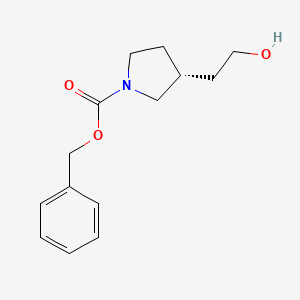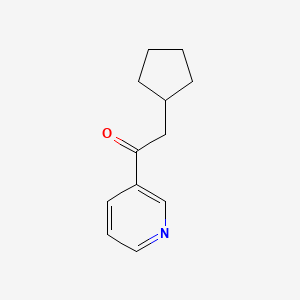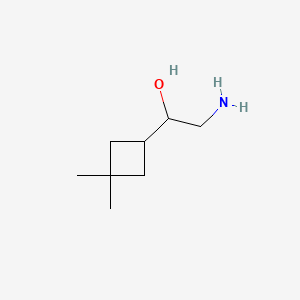
2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C8H17NO This compound features a cyclobutyl ring substituted with two methyl groups and an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ammonia and ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(3,3-dimethylcyclobutyl)ethan-1-ol
- 2-(3,3-Dimethylcyclobutyl)ethan-1-amine
- 2-[Cyclobutyl(ethyl)amino]ethan-1-ol
Uniqueness
2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol is unique due to its specific structural features, including the cyclobutyl ring and the presence of both amino and hydroxyl functional groups. These characteristics confer distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-amino-1-(3,3-dimethylcyclobutyl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-6(4-8)7(10)5-9/h6-7,10H,3-5,9H2,1-2H3 |
InChIキー |
DBYKNSXWRPERBE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(CN)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



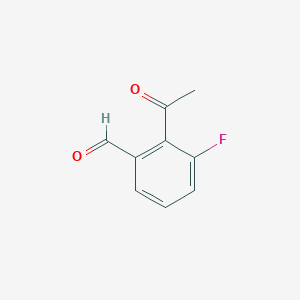



![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)
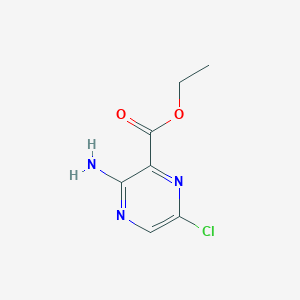

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)

![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
